

# chemical structure and properties of CB10-277

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## Compound of Interest

Compound Name: CB10-277

Cat. No.: B1668658

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## In-Depth Technical Guide: CB10-277

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**CB10-277**, chemically identified as 1-(4-carboxyphenyl)-3,3-dimethyltriazene, is a synthetic antineoplastic agent with a mechanism of action analogous to the well-known chemotherapeutic drug dacarbazine. As a prodrug, **CB10-277** requires metabolic activation to exert its cytotoxic effects, which are primarily mediated through DNA alkylation. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **CB10-277**, intended to serve as a technical resource for researchers and professionals in the field of drug development.

## Chemical Structure and Properties

**CB10-277** is a dimethylphenyl-triazene derivative. Its chemical identity and fundamental properties are summarized below.

Chemical Structure:

- Systematic Name: 1-(4-carboxyphenyl)-3,3-dimethyltriazene
- CAS Number: 7203-91-0
- Molecular Formula:  $C_9H_{11}N_3O_2$

- Molecular Weight: 193.21 g/mol
- SMILES: CN(C)N=NC1=CC=C(C=C1)C(O)=O

#### Physicochemical Properties:

A summary of the known physicochemical properties of **CB10-277** and its related forms is presented in Table 1. Data for the parent compound is limited in publicly available literature; therefore, data for its potassium salt and a related ethyl ester are also included for reference.

Table 1: Physicochemical Properties of **CB10-277** and Related Compounds

| Property          | 1-(4-carboxyphenyl)-3,3-dimethyltriazene (CB10-277)          | 1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt      | 1-(4-carboxyethylphenyl)-3,3-dimethyltriazene                 |
|-------------------|--|---|---|
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub> | C <sub>9</sub> H <sub>10</sub> KN <sub>3</sub> O <sub>2</sub> | C <sub>11</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub> |
| Molecular Weight  | 193.21 g/mol   | 231.29 g/mol  | 221.26 g/mol  |
| Appearance        | Solid (inferred)   | Not specified   | Not specified   |
| Water Solubility  | Not specified  | Not specified   | 5.5 µg/mL   |
| XLogP3            | Not specified  | Not specified   | 3.7   |

Data sourced from PubChem and ECHEMI.

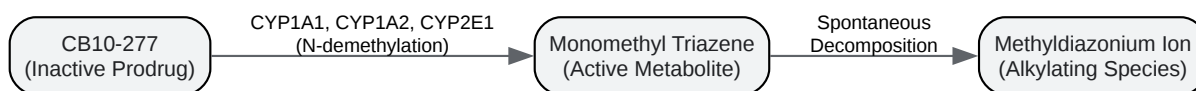
## Mechanism of Action and Signaling Pathways

**CB10-277** is a prodrug that requires in vivo metabolic activation to become a potent DNA alkylating agent.<sup>[1]</sup> Its mechanism of action is analogous to that of dacarbazine.

## Metabolic Activation

The metabolic activation of **CB10-277** is a critical step for its anticancer activity. This process is primarily carried out by hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP2E1. These enzymes catalyze the N-demethylation of the dimethyltriazene

moiety, leading to the formation of a highly reactive monomethyl triazene intermediate. This intermediate then spontaneously decomposes to yield a methyldiazonium ion, the ultimate alkylating species.



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Caption: Metabolic activation pathway of **CB10-277**.

## DNA Alkylation and Cellular Response

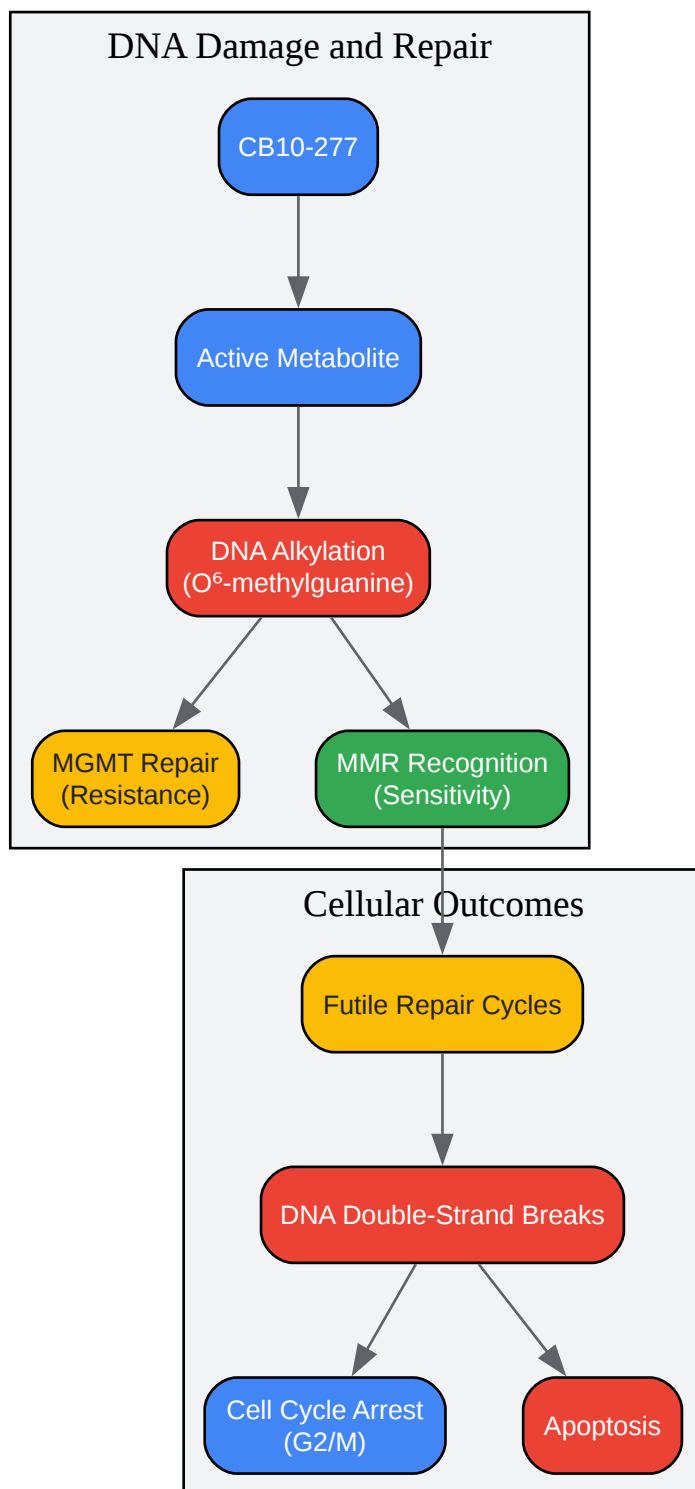
The methyldiazonium ion generated from **CB10-277** is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases. The primary target for alkylation is the O<sup>6</sup> position of guanine, forming O<sup>6</sup>-methylguanine (O<sup>6</sup>-meG). This DNA adduct is highly mutagenic and cytotoxic.[1] The formation of O<sup>6</sup>-meG leads to mispairing with thymine instead of cytosine during DNA replication.

The cellular response to O<sup>6</sup>-meG adducts is complex and involves DNA repair pathways. The two key pathways implicated in the response to triazene-induced DNA damage are O<sup>6</sup>-methylguanine-DNA methyltransferase (MGMT) and the Mismatch Repair (MMR) system.

- O<sup>6</sup>-methylguanine-DNA methyltransferase (MGMT): This is a DNA repair protein that directly removes the methyl group from O<sup>6</sup>-meG, transferring it to one of its own cysteine residues. High levels of MGMT in cancer cells can lead to resistance to alkylating agents like **CB10-277**.
- Mismatch Repair (MMR) System: In cells with a functional MMR system, the O<sup>6</sup>-meG:T mispair is recognized. However, instead of repairing the lesion, the MMR system can initiate a futile cycle of repair attempts that ultimately leads to DNA double-strand breaks, cell cycle arrest, and apoptosis.[2] Therefore, MMR-proficient tumors are generally more sensitive to triazene compounds.

The downstream consequences of **CB10-277**-induced DNA damage in MMR-proficient cells involve the activation of cell cycle checkpoints and apoptotic pathways. This can include the

activation of caspases and modulation of the Bcl-2 family of proteins, ultimately leading to programmed cell death.[3]



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Caption: Cellular response to **CB10-277**-induced DNA damage.

## Preclinical and Clinical Data

**CB10-277** has been evaluated in both preclinical models and early-phase clinical trials.

### Preclinical Pharmacology

Preclinical studies in human melanoma xenografts and rodent tumor models have shown that **CB10-277** has a similar spectrum and level of antitumor activity compared to dacarbazine.

### Clinical Pharmacokinetics

A Phase I clinical trial of **CB10-277** administered as a 24-hour continuous infusion provided pharmacokinetic data in patients.

Table 2: Pharmacokinetic Parameters of **CB10-277** and its Monomethyl Metabolite

| Parameter                       | Parent Drug (CB10-277) | Monomethyl Metabolite |
|---------------------------------|------------------------|-----------------------|
| Mean Half-life ( $t_{1/2}$ )    | 178 min                | Not specified         |
| AUC at 15,000 mg/m <sup>2</sup> | 2,350 mM x minutes     | 9 mM x minutes        |

Data from a Phase I trial with a 24-hour continuous infusion schedule.[4]

The dose-limiting toxicity in this study was myelosuppression (leucopenia and thrombocytopenia).[4] In a separate trial using a short infusion, nausea and vomiting were the dose-limiting toxicities.[4]

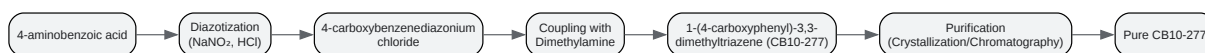
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **CB10-277** are not extensively available in the public domain. However, based on general chemical principles and methods for related compounds, the following outlines can be proposed.

### Synthesis of 1-(4-carboxyphenyl)-3,3-dimethyltriazene

A potential synthetic route for **CB10-277** involves the diazotization of 4-aminobenzoic acid followed by coupling with dimethylamine.

Workflow for Synthesis:



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Caption: General workflow for the synthesis of **CB10-277**.

## HPLC Analysis of Triazene Compounds

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of triazene compounds. A reverse-phase HPLC method with UV detection would be appropriate for the quantification of **CB10-277**.

General HPLC Method Parameters:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or a phosphate buffer to control pH) would likely be effective.
- Detection: UV detection at a wavelength of maximal absorbance for the triazene chromophore (typically in the range of 220-280 nm).
- Flow Rate: Approximately 1.0 mL/min.
- Injection Volume: 10-20 µL.

Method development would be required to optimize the separation and quantification of **CB10-277** and its potential impurities or metabolites.

## Conclusion

**CB10-277** is a promising antineoplastic agent that functions as a DNA alkylator following metabolic activation. Its efficacy is closely linked to the DNA repair capacity of tumor cells, particularly the status of MGMT and the MMR system. This technical guide provides a foundational understanding of the chemical, pharmacological, and mechanistic aspects of **CB10-277**, which can aid in the design of future preclinical and clinical investigations. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized treatment regimens, potentially in combination with inhibitors of DNA repair or other targeted agents.

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## References

- 1. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic antiproliferative and pro-apoptotic activity of dacarbazine combined with 2-aminoethyl dihydrogen phosphate in melanoma cells. – Ingentium Magazine [magazine.ingentium.com]
- 4. Phase I trial with pharmacokinetics of CB10-277 given by 24 hours continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
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